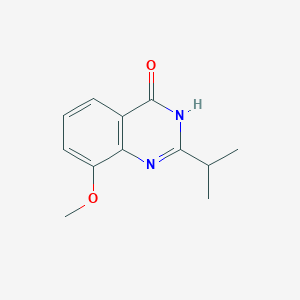
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine is an organic compound that belongs to the class of amines. It features an indane backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The compound is further substituted with an amine group at the 5-position and a 3-methylbutan-2-yl group at the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine typically involves the following steps:
Formation of the Indane Backbone: The indane structure can be synthesized through cyclization reactions involving benzene derivatives and suitable cyclopentane precursors.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the indane derivative.
Attachment of the 3-methylbutan-2-yl Group: This step involves the alkylation of the amine group with 3-methylbutan-2-yl halides under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives with altered oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides, imines, and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Indole Derivatives: Compounds with similar indane backbones but different substituents, such as indole-2-carboxamides.
Pyrrolopyrazine Derivatives: Compounds with nitrogen-containing heterocycles that exhibit similar biological activities.
Uniqueness: N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indane backbone with an amine group and a 3-methylbutan-2-yl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C14H21N/c1-10(2)11(3)15-14-8-7-12-5-4-6-13(12)9-14/h7-11,15H,4-6H2,1-3H3 |
InChI Key |
ILQAULRHIASEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene](/img/structure/B15260914.png)
![{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B15260920.png)







![Methyl 4-[2-(4-amino-3-methylphenyl)ethynyl]benzoate](/img/structure/B15260981.png)
![1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B15260983.png)


